An In-Depth Technical Guide to (6-Ethylpyridin-3-yl)boronic acid: Structure, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to (6-Ethylpyridin-3-yl)boronic acid: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(6-Ethylpyridin-3-yl)boronic acid has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.
Introduction: The Significance of Pyridinyl Boronic Acids
Boronic acids, organoboron compounds featuring a carbon-boron bond, are instrumental in contemporary organic synthesis. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have solidified their position as indispensable reagents.[1] Among these, heteroaromatic boronic acids, particularly those containing a pyridine scaffold, offer medicinal chemists a gateway to a vast chemical space of potential drug candidates. The pyridine ring is a privileged structure in numerous approved drugs, and its incorporation often imparts favorable pharmacokinetic and pharmacodynamic properties.[2]
(6-Ethylpyridin-3-yl)boronic acid, with its ethyl-substituted pyridine core, provides a unique combination of lipophilicity and hydrogen bonding capabilities, making it a sought-after intermediate in the synthesis of targeted therapies, including kinase inhibitors.[3]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of (6-Ethylpyridin-3-yl)boronic acid is crucial for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Reference |
| CAS Number | 1001907-69-2 | |
| Molecular Formula | C₇H₁₀BNO₂ | |
| Molecular Weight | 150.97 g/mol | |
| Appearance | White to off-white powder | [4] |
| Boiling Point | 298.914 °C at 760 mmHg (Predicted) | |
| Density | 1.139 g/cm³ (Predicted) | |
| Flash Point | 134.579 °C (Predicted) |
Structural Formula:
Spectroscopic Characterization:
While specific, publicly available spectra for (6-Ethylpyridin-3-yl)boronic acid are limited, the expected NMR chemical shifts can be predicted based on analogous structures and general principles of NMR spectroscopy.[5][6]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the range of 7.0-9.0 ppm. The ethyl group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons, likely in the upfield region of the spectrum. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents.[5]
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¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring, with the carbon atom attached to the boron atom showing a characteristically broad signal due to quadrupolar relaxation of the boron nucleus. The two carbons of the ethyl group will appear in the aliphatic region.[7]
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¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For a tricoordinate boronic acid, a broad signal is typically observed in the range of 25-35 ppm. Upon complexation with a Lewis base, such as a diol or in the presence of a base, a significant upfield shift to the range of 5-15 ppm is observed, indicating the formation of a tetracoordinate boronate species.[8]
Synthesis of (6-Ethylpyridin-3-yl)boronic acid: A Step-by-Step Protocol
The synthesis of pyridinyl boronic acids can be achieved through several methods, with the most common being the reaction of a lithiated or Grignard-derived pyridyl species with a trialkyl borate.[9] A general and reliable method for the preparation of (6-Ethylpyridin-3-yl)boronic acid proceeds from the readily available 5-bromo-2-ethylpyridine.
Reaction Scheme:
Caption: Generalized mechanism of the Suzuki-Miyaura coupling.
Application in Kinase Inhibitor Synthesis:
The 6-ethylpyridine moiety is a key structural feature in a number of potent and selective kinase inhibitors. The following is a representative protocol for the Suzuki-Miyaura coupling of (6-Ethylpyridin-3-yl)boronic acid with a halogenated heterocyclic core, a common strategy in the synthesis of such inhibitors. [3] Example Reaction Scheme:
Caption: Suzuki coupling for kinase inhibitor synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of the halogenated heterocycle (1.0 eq) and (6-Ethylpyridin-3-yl)boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add a suitable base such as potassium carbonate (2.0 eq).
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Catalyst Addition: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Then, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling (6-Ethylpyridin-3-yl)boronic acid. While specific toxicity data is limited, related boronic acids are known to cause skin and eye irritation. [4][10][11] Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
(6-Ethylpyridin-3-yl)boronic acid is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic importance lies in its ability to readily participate in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, to generate novel molecular architectures with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in the pursuit of new and improved medicines.
References
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A Simple, Modular Synthesis of Substituted Pyridines. SciSpace. Available at: [Link].
-
Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. Available at: [Link].
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link].
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link].
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Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. Available at: [Link].
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De novo Synthesis of Substituted Pyridines. ResearchGate. Available at: [Link].
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].
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Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. Available at: [Link].
- Process for preparing boronic and borinic acids. Google Patents.
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Suzuki cross-coupling reaction. YouTube. Available at: [Link].
- Process for the preparation of boronic acid intermediates. Google Patents.
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Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... ResearchGate. Available at: [Link].
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(Note: This is a representative scheme; R¹ can be a wide variety of functionalized aryl or heteroaryl groups.)
